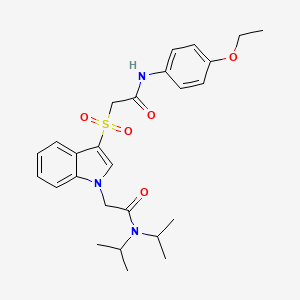
1-benzyl-N-(4-isopropylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(4-isopropylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as BNIPN, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BNIPN belongs to the class of naphthyridine derivatives, which have been studied for their various biological activities.
科学的研究の応用
Novel Heterocyclic Synthesis
Research demonstrates the versatility of naphthyridine derivatives in synthesizing novel heterocyclic systems. For instance, Deady and Devine (2006) explored the Hofmann rearrangement of certain naphthyridinones to produce new heterocyclic structures, showcasing typical pyrrole-type reactivity. This illustrates the compound's potential as a precursor in synthesizing diverse heterocyclic compounds with various applications in medicinal chemistry and material science (Deady & Devine, 2006).
Potential in Antagonistic Activities
Another study by Natsugari et al. (1999) synthesized cyclic analogs of a related naphthyridine derivative, evaluating their NK(1) antagonistic activities. Their findings revealed compounds with significant in vitro and in vivo antagonistic activities, highlighting the therapeutic potential of naphthyridine derivatives in treating disorders related to the NK(1) receptor, such as bladder function disorders (Natsugari et al., 1999).
Antibacterial Properties
Egawa et al. (1984) synthesized and evaluated a series of naphthyridine-3-carboxylic acid analogues for their antibacterial properties. Their study identified compounds with superior activity compared to existing antibiotics, offering a basis for further biological study and potential development into new antibacterial agents (Egawa et al., 1984).
Chemical Reactivity and Synthetic Applications
Moustafa et al. (2012) investigated the reactivity of enaminones with naphthyridine derivatives, uncovering new routes to various naphthyridines and related compounds. This study demonstrates the utility of naphthyridine derivatives in synthesizing complex molecular structures, which can have applications ranging from pharmaceuticals to materials science (Moustafa et al., 2012).
特性
IUPAC Name |
1-benzyl-2-oxo-N-(4-propan-2-ylphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(2)19-10-12-21(13-11-19)27-24(29)22-15-20-9-6-14-26-23(20)28(25(22)30)16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXMERKKPDMVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

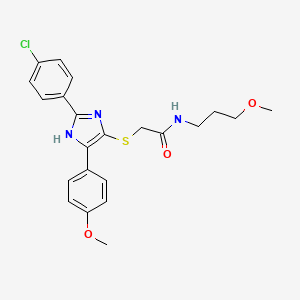
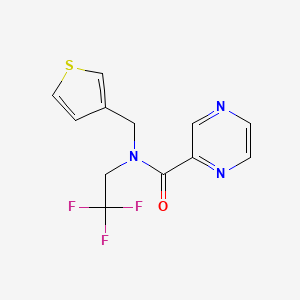
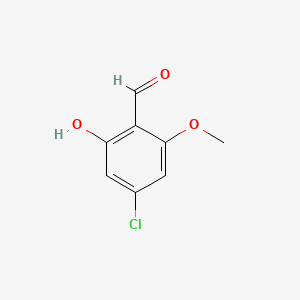
![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)
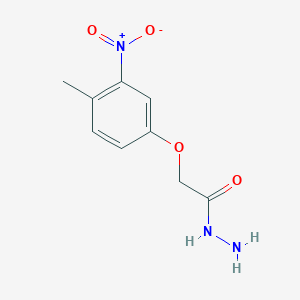
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
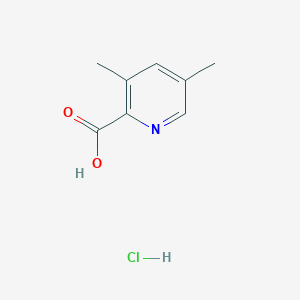
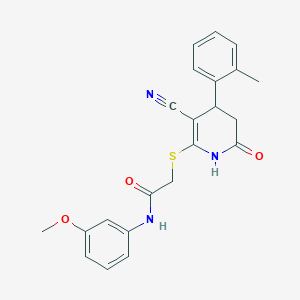
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)
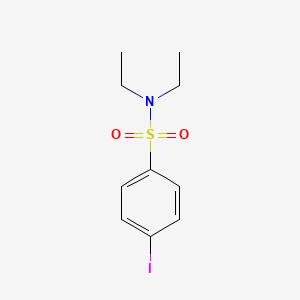
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)
![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)
![4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2994639.png)
